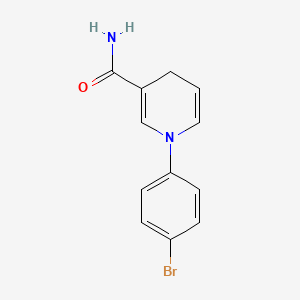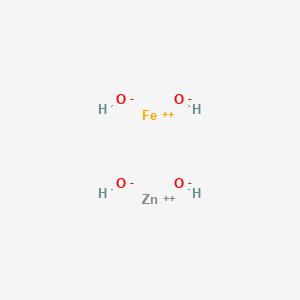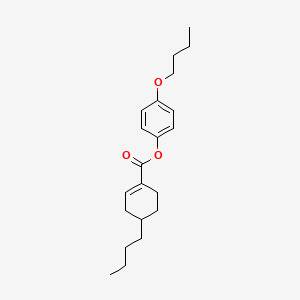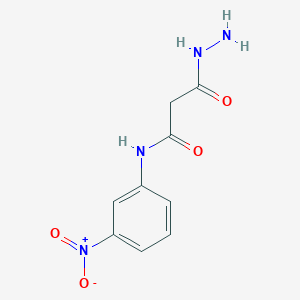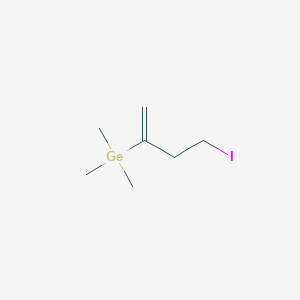
(4-Iodobut-1-en-2-yl)(trimethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodobut-1-en-2-yl)(trimethyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a 4-iodobut-1-en-2-yl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobut-1-en-2-yl)(trimethyl)germane typically involves the reaction of trimethylgermanium chloride with 4-iodobut-1-ene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ge(CH3)3Cl+CH2=CHCH2CH2I→Ge(CH3)3CH2CH=CHCH2I+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Iodobut-1-en-2-yl)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the iodide group to other functional groups.
Substitution: The iodide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
(4-Iodobut-1-en-2-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of (4-Iodobut-1-en-2-yl)(trimethyl)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Iodobut-1-en-2-yl)(trimethyl)silane
- (4-Iodobut-1-en-2-yl)(trimethyl)stannane
- (4-Iodobut-1-en-2-yl)(trimethyl)lead
Uniqueness
(4-Iodobut-1-en-2-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs
Properties
CAS No. |
124897-71-8 |
|---|---|
Molecular Formula |
C7H15GeI |
Molecular Weight |
298.73 g/mol |
IUPAC Name |
4-iodobut-1-en-2-yl(trimethyl)germane |
InChI |
InChI=1S/C7H15GeI/c1-7(5-6-9)8(2,3)4/h1,5-6H2,2-4H3 |
InChI Key |
RKYZZGGYYKBQRG-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C(=C)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


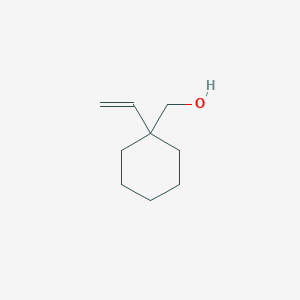
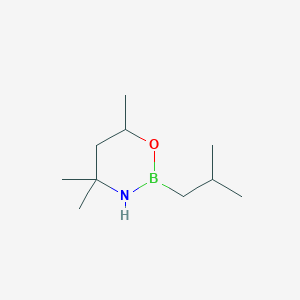

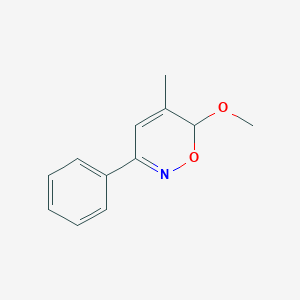
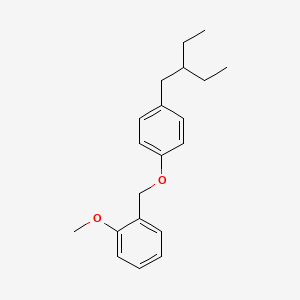
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
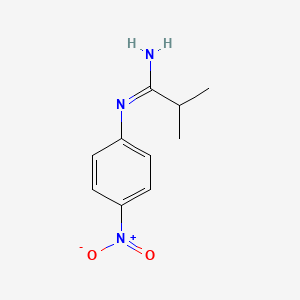
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

